molecular formula C11H22OS B8288569 n-Octylglycidyl thioether

n-Octylglycidyl thioether

Cat. No. B8288569
M. Wt: 202.36 g/mol
InChI Key: AKIRBXYYAMYIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Octylglycidyl thioether is a useful research compound. Its molecular formula is C11H22OS and its molecular weight is 202.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-Octylglycidyl thioether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Octylglycidyl thioether including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

n-Octylglycidyl thioether

Molecular Formula

C11H22OS

Molecular Weight

202.36 g/mol

IUPAC Name

2-(octylsulfanylmethyl)oxirane

InChI

InChI=1S/C11H22OS/c1-2-3-4-5-6-7-8-13-10-11-9-12-11/h11H,2-10H2,1H3

InChI Key

AKIRBXYYAMYIDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCC1CO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

293 g of n-octylmercaptan and 5 g of tetrabutylammonium chloride are placed into a 1 liter Sovirel reactor (double-walled reaction vessel) fitted with thermometer, stirrer, dropping funnel, dosing dropping-funnel and pH-electrode. To this solution are added dropwise within 80 minutes at a pH value of 11.6-12.0, with stirring and intensive cooling, 184 g of epichlorohydrin. The pH value is maintained constant over the total period of 80 minutes by the corresponding controlled addition of about 10 ml of a 22% aqueous sodium hydroxide solution. The reaction temperature should not exceed 20° C. After completion of the exothermic reaction, 305 ml of 22% sodium hydroxide solution are introduced dropwise within 15 minutes. The reaction mixtue is subsequently stirred at 50° C. for 30 minutes; the aqueous phase is then separated, the organic phase is washed twice with 200 g of water each time, and the organic phase is fractionated in vacuo. The yield is 382 g (94% of theory) with a boiling point of 92°-94° C. at 0.04 mbar and a refractive index of nD20 : 1.4718.
Quantity
293 g
Type
reactant
Reaction Step One
Quantity
184 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three
Quantity
305 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.